
Bromoacetonitrile
Overview
Description
Bromoacetonitrile, also known as bromomethyl cyanide or cyanomethyl bromide, is an organic compound with the chemical formula C₂H₂BrN. It is a colorless to pale yellow liquid characterized by its bromine and nitrile functional groups. This compound is widely used in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoacetonitrile can be synthesized through several methods:
Bromination of Acetonitrile: This method involves the bromination of acetonitrile in the presence of a catalyst such as a phosphite ester compound.
Chloroacetonitrile Displacement Method: This method involves the displacement of chlorine in chloroacetonitrile with bromine.
N-Bromosuccinimide (NBS) Bromination: This method uses NBS as a brominating agent.
Industrial Production Methods: Industrial production of this compound typically involves the bromination of acetonitrile using bromine and a suitable catalyst. This method is preferred due to its simplicity, cost-effectiveness, and scalability .
Chemical Reactions Analysis
Bromoacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Carbonylation Reactions: Palladium-catalyzed carbonylation of this compound can produce 2-cyano-N-acetamide and 2-cyanoacetate compounds under mild conditions.
Radical Addition Reactions: Copper-catalyzed atom transfer radical addition reactions with alkenes can yield γ-bromonitriles and β,γ-unsaturated nitriles.
Major Products:
- 2-Cyano-N-acetamide
- 2-Cyanoacetate
- γ-Bromonitriles
- β,γ-Unsaturated nitriles
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Bromoacetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic acylation reactions makes it valuable in producing γ-amino acids. For instance, the addition of carboxylic acid dianions to this compound yields γ-cyanoacids, which can subsequently be hydrogenated to form γ-amino acids. This two-step reaction has demonstrated improved yields compared to previous methodologies, showcasing this compound's effectiveness in pharmaceutical synthesis .
Agricultural Chemicals
The compound is also instrumental in the production of agricultural chemicals. This compound can be transformed into other useful derivatives through reactions with various reagents. For example, it has been reported that this compound can react with t-butyl bromide and α-methylstyrene to produce 2-bromo-3,3-dimethyl-N-(α,α-dimethylbenzyl)butyramide, which is beneficial as a pesticide . This highlights its role in developing agrochemicals that enhance crop protection.
Chemical Research and Development
In chemical research, this compound is utilized for studying reaction mechanisms and developing new synthetic routes. The compound's reactivity allows chemists to explore novel reaction pathways and optimize existing processes. For example, recent studies have focused on its use in radicalization processes and electron transfer reactions, which are essential for advancing materials science and organic electronics .
Toxicological Studies
While this compound has valuable applications, it is also subject to toxicological scrutiny. Research indicates potential developmental toxicity associated with exposure to this compound. Studies have shown that chronic exposure can interfere with thyroid function due to metabolic conversion processes . Understanding these toxicological aspects is crucial for ensuring safe handling and usage in industrial applications.
Table 1: Synthesis Pathways Involving this compound
Reaction Type | Reactants | Products | Yield (%) |
---|---|---|---|
Nucleophilic Acylation | Carboxylic acid dianions + this compound | γ-Cyanoacids | High |
Reaction with T-butyl Bromide | This compound + T-butyl bromide + α-methylstyrene | Pesticide derivative | Not specified |
Radicalization Studies | This compound + Cu(I)/TPMA complex | Free radicals | Varies |
Table 2: Toxicological Findings on this compound
Study Type | Findings | Reference |
---|---|---|
Developmental Toxicity | Evidence of developmental toxicity in animal studies | |
Chronic Exposure Effects | Interference with thyroid function |
Case Studies
- Pharmaceutical Synthesis : A study demonstrated the efficient synthesis of γ-amino acids from this compound through a two-step process involving carboxylic acid dianions. The methodology improved yields significantly compared to traditional methods .
- Agricultural Chemistry : Research highlighted the transformation of this compound into a pesticide derivative through specific reactions with t-butyl bromide and α-methylstyrene, showcasing its utility in agrochemical applications .
- Toxicological Assessment : Investigations into the toxicological effects of this compound revealed potential risks associated with exposure, emphasizing the need for careful handling in industrial settings .
Mechanism of Action
The mechanism of action of bromoacetonitrile involves its reactivity due to the electron-withdrawing nitrile group, which makes the carbon atom highly electrophilic. This characteristic allows it to undergo various nucleophilic substitution reactions, making it a valuable intermediate in the formation of more complex chemical structures .
Comparison with Similar Compounds
Bromoacetonitrile is compared with other similar compounds such as:
Chloroacetonitrile: Similar in structure but less reactive due to the presence of chlorine instead of bromine.
Iodoacetonitrile: More reactive than this compound due to the presence of iodine, but less commonly used.
Fluoroacetonitrile: Less reactive and used in different applications compared to this compound.
Uniqueness: this compound’s unique combination of bromine and nitrile functional groups makes it highly reactive and versatile, suitable for a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals .
Biological Activity
Bromoacetonitrile (BAN), a halogenated nitrile compound, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of the biological effects, synthesis, and applications of this compound, supported by recent findings and case studies.
This compound, with the chemical formula C₂H₂BrN, is a colorless liquid at room temperature. It is primarily synthesized through the bromination of acetonitrile or by reacting sodium bromide with acetic anhydride in the presence of acetonitrile. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group.
1. Toxicological Effects
This compound has been associated with several toxicological effects based on animal studies. Evidence suggests that exposure can lead to developmental toxicity, indicating potential risks during pregnancy. Chronic exposure may result in cumulative health effects impacting various organs and biochemical systems . Specific symptoms reported include neurological disturbances such as hallucinations and psychosis, which are linked to bromide toxicity .
2. Anticancer Potential
Recent studies have explored the use of this compound derivatives as potential anticancer agents. For instance, compounds derived from this compound have shown inhibitory effects on cancer cell proliferation. A notable study demonstrated that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a promising therapeutic window for cancer treatment .
3. Mechanistic Insights
The mechanism of action for this compound's biological activity involves its ability to interact with various cellular targets. Research indicates that it may influence pathways related to apoptosis and cell cycle regulation. For example, derivatives have been shown to induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates .
Case Study 1: Developmental Toxicity Assessment
A study assessing the developmental toxicity of this compound found significant adverse effects in animal models at doses that did not produce marked maternal toxicity. This highlights the need for caution regarding its use in environments where pregnant individuals may be exposed .
Case Study 2: Anticancer Activity Evaluation
In another investigation, researchers synthesized a series of this compound derivatives and evaluated their anticancer properties against various cancer cell lines. One derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity with a favorable selectivity index compared to non-cancerous cells .
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing bromoacetonitrile in laboratory settings?
this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, phenolic derivatives can undergo O-alkylation with this compound under controlled conditions, followed by reduction using agents like LiAlH₄ and AlCl₃ to yield intermediates for further functionalization . Lab-scale synthesis optimization often involves:
- Purity control : Distillation under reduced pressure (e.g., boiling point 60–62°C at 24 mmHg) to avoid decomposition .
- Safety protocols : Use of inert atmospheres (N₂/Ar) to prevent exposure to moisture or light, which may degrade the compound .
Q. How should this compound be handled to ensure stability during experiments?
this compound is sensitive to light, air, and reactive agents. Key handling practices include:
- Storage : In amber glassware at 2–8°C under inert gas.
- Incompatibilities : Avoid contact with strong acids/bases, oxidizing agents (e.g., HNO₃), or reducing agents (e.g., NaBH₄), which may trigger hazardous reactions (e.g., emission of toxic NOₓ or Br₂ vapors) .
Q. What analytical methods are effective for detecting this compound in environmental or biological samples?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used. For example:
- Fragmentation analysis : this compound can be distinguished from transformation products (e.g., dithis compound) via comparison with commercial standards and in-source fragmentation patterns .
- Quantification : Calibration curves using deuterated internal standards improve accuracy in complex matrices like cooling tower water .
Q. What environmental fate data are available for this compound?
Parameter | Value | Implication | Source |
---|---|---|---|
Bioconcentration Factor (BCF) | 3 | Low bioaccumulation in aquatic life | |
Soil Mobility (Koc) | 9 | High mobility, posing groundwater risks |
These values suggest this compound is unlikely to persist in organisms but may migrate rapidly through soil .
Advanced Research Questions
Q. How does this compound participate in photoredox-catalyzed radical reactions?
this compound serves as a cyanomethyl radical (•CH₂CN) source under visible-light photoredox conditions. For example:
- Mechanism : Ru(bpy)₃²⁺ photocatalysts absorb light (450–500 nm), undergo excited-state electron transfer with this compound, generating •CH₂CN for coupling with alkenes or alcohols .
- Experimental design : Use of blue LEDs, quencher studies (e.g., TEMPO), and Stern-Volmer analysis to confirm radical pathways .
Q. What computational tools predict this compound’s reactivity and toxicity?
- ELUMO analysis : The energy of the lowest unoccupied molecular orbital (ELUMO) correlates with thiol reactivity. This compound’s ELUMO (-1.2 eV) predicts moderate electrophilicity, aligning with its ability to deplete glutathione (GSH) in vitro .
- In silico models : Molecular connectivity indices estimate soil mobility (Koc), while QSAR models predict acute toxicity in aquatic organisms .
Q. How do structural modifications of this compound affect its toxicity mechanisms?
Comparative studies with analogs (e.g., bromoacetamide, dithis compound) reveal:
- Thiol reactivity : this compound’s α-carbon electrophilicity drives GSH depletion, disrupting redox balance and inducing oxidative stress .
- Cytotoxicity : Measured via intracellular Ca²⁺ flux assays and mitochondrial membrane potential assays in mammalian cell lines .
Q. What strategies mitigate this compound’s hazards in synthetic workflows?
Properties
IUPAC Name |
2-bromoacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN/c3-1-2-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUYBKPWIPONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN | |
Record name | BROMOACETONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19887 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID2021496 | |
Record name | Bromoacetonitrile | |
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Molecular Weight |
119.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoacetonitrile is a pale yellow to light amber liquid. (NTP, 1992), Pale yellow to light amber liquid; [CAMEO] Yellow, oily liquid; [MSDSonline] | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Boiling Point |
302 to 304 °F at 752 mmHg (NTP, 1992), 150-151 °C at 752.0 mm Hg | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash Point > 200 °F | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Solubility |
50 to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 50-100 mg/mL at 21.5 °C | |
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Density |
1.722 (NTP, 1992) - Denser than water; will sink, 1.722 | |
Record name | BROMOACETONITRILE | |
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Record name | Bromoacetonitrile | |
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Vapor Pressure |
VP: 24 mm Hg at 60-62 °C | |
Record name | Bromoacetonitrile | |
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Mechanism of Action |
Haloacetonitriles, which are water chlorination by-products, are mutagens, carcinogens and teratogens. In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. ... The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. ... A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct., Acetonitrile (AN) and seven of its halogenated derivatives known to be water disinfectant by-products were evaluated for their action on hepatic cytosolic glutathione S-transferase (GST) activity using 1-chloro-2,4-dinitrobenzene (CDNB) as substrate. Increasing concentrations of acetonitrile, monofluoroacetonitrile (MFAN), monochloroacetonitrile (MCAN), and monobromoacetonitrile (MBAN) up to 10 mM failed to produced 50% inhibition of the activity of GST enzyme. ..., ... In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. The emission fluorescence spectra of the reaction product(s) of various haloacetonitriles with DNA has a peak at 404 nm at fixed excitation wavelength (300 nm). The fluorescence intensity of the reaction product(s) was pH dependent with an optimum intensity at pH 7.4. The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. To characterize the type of fluorescent product(s) formed, samples of the reaction product of SS-CT-DNA with BAN were hydrolyzed (a) enzymatically by micrococcal nuclease and spleen phosphodiesterase to nucleotides and nucleotide derivative(s) or (b) chemically by formic acid to nucleobases and nucleobase adducts. The hydrolysates were analyzed by reversed phase HPLC. A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct. /haloacetonitriles/ | |
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Color/Form |
Pale yellow to light amber liquid | |
CAS No. |
590-17-0 | |
Record name | BROMOACETONITRILE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.